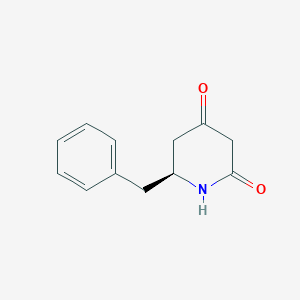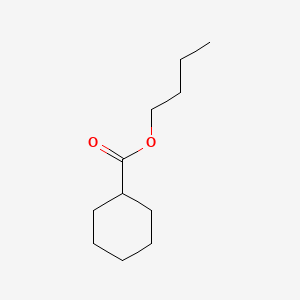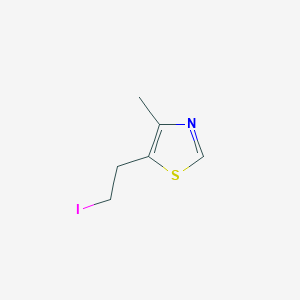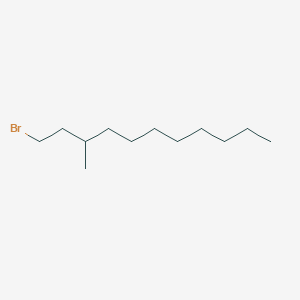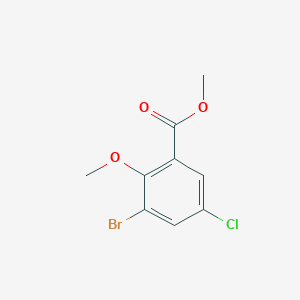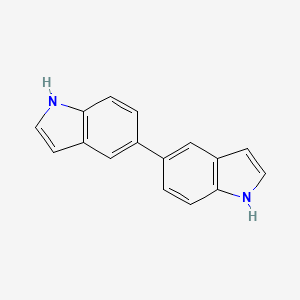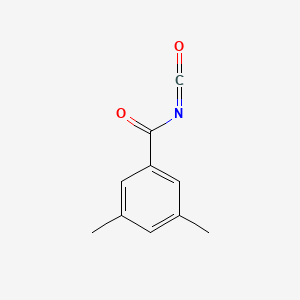
3,5-Dimethylbenzoyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isocyanates can be achieved through various methods. One such method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . Another approach involves the thermal decomposition of carbamates . The synthesis of bio-derived isocyanates has also been discussed .Molecular Structure Analysis
The molecular structure of 3,5-Dimethylbenzoyl isocyanate can be analyzed using various techniques. The molecular weight of 3,5-Dimethylphenyl isocyanate is 147.174 Da . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Isocyanates, including 3,5-Dimethylbenzoyl isocyanate, can undergo various chemical reactions. For instance, they can react with H-acidic compounds such as alcohols, phenols, and amines to form carbamates and ureas . They can also react with water .Mécanisme D'action
The reaction mechanisms of isocyanates with other compounds can vary depending on the acidity and nucleophilicity of the compounds involved. For instance, less acidic, stronger nucleophilic compounds, such as aromatic amines, are added directly to the isocyanate followed by base-catalyzed proton transfer in the resulting adduct .
Safety and Hazards
Orientations Futures
The future of isocyanate research is promising. For instance, there is ongoing research into the production of bio-based isocyanates, which could have significant environmental benefits . Additionally, isothiocyanates, which are structurally similar to isocyanates, are being explored for their potential uses in organic synthesis .
Propriétés
Numéro CAS |
66244-10-8 |
|---|---|
Nom du produit |
3,5-Dimethylbenzoyl isocyanate |
Formule moléculaire |
C10H9NO2 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
3,5-dimethylbenzoyl isocyanate |
InChI |
InChI=1S/C10H9NO2/c1-7-3-8(2)5-9(4-7)10(13)11-6-12/h3-5H,1-2H3 |
Clé InChI |
PUMHTBSLBWOGMB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)N=C=O)C |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)N=C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



